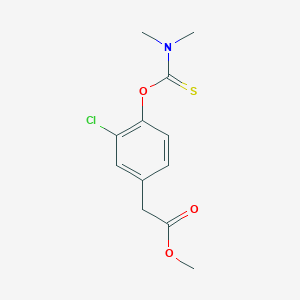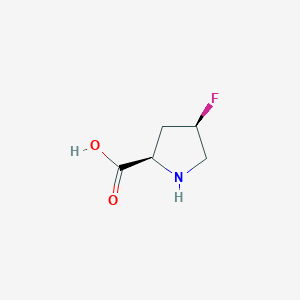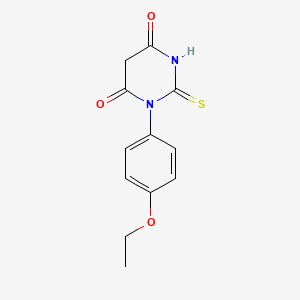
delta 14 cis Pentadecenoic acid methyl ester
Vue d'ensemble
Description
Delta 14 cis Pentadecenoic acid methyl ester is a chemical compound with the molecular formula C16H30O2 and a molecular weight of 254.41 . It is also known by other synonyms such as 14-CIS-PENTADECENOIC ACID METHYL ESTER and METHYL 14-CIS-PENTADECENOATE .
Molecular Structure Analysis
The molecular structure of this compound consists of a pentadecenoic acid molecule (a 15-carbon chain with a single double bond) to which a methyl ester group is attached .Physical and Chemical Properties Analysis
This compound has a molecular weight of 254.41 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique
Production and Characterization
Research on the production and characterization of fatty acid methyl esters provides foundational knowledge for understanding delta-14 cis Pentadecenoic acid methyl ester. For instance, the study by Schneider et al. (1998) on the biotransformation of pentadecanoic acid by E. coli to produce hydroxy long-chain fatty acids, including their methyl esters, highlights the potential for microbial synthesis and the importance of stereochemistry in such processes (Schneider, Wubbolts, Sanglard, & Witholt, 1998).
Metabolism Studies
Understanding the metabolism of fatty acids can also provide insights into the biological roles and potential research applications of compounds like delta-14 cis Pentadecenoic acid methyl ester. Research by Chapkin et al. (1986) on the metabolism of essential fatty acids by human epidermal enzyme preparations demonstrates the complexity of fatty acid metabolism in the skin, potentially pointing to dermatological research applications for related compounds (Chapkin, Ziboh, Marcelo, & Voorhees, 1986).
Chromatographic Techniques
The development of chromatographic techniques for the separation and analysis of fatty acid methyl esters, as discussed by Wilson and Sargent (2001), is crucial for the detailed study of specific compounds like delta-14 cis Pentadecenoic acid methyl ester. Their work on argentation chromatography for separating monounsaturated fatty acid methyl esters underlines the importance of analytical methods in research applications (Wilson & Sargent, 2001).
Propriétés
IUPAC Name |
methyl pentadec-14-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h3H,1,4-15H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLPVAFXMHOCOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-aminophenyl)thio]-N-(1,3-benzodioxol-5-ylmethyl)propanamide](/img/structure/B3166706.png)












![2-Amino-2-[4-(propan-2-yloxy)phenyl]ethanol](/img/structure/B3166792.png)
